molecular formula C20H31N3O B5492567 2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide

2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide

Cat. No. B5492567
M. Wt: 329.5 g/mol
InChI Key: DSOORQIYBLVBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC stimulators, which have been shown to have a variety of beneficial effects on the cardiovascular and nervous systems.

Mechanism of Action

2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide 41-2272 works by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that plays a critical role in the regulation of blood pressure and other physiological processes. By increasing the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and other beneficial effects, 2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide 41-2272 can help to improve cardiovascular function and reduce inflammation.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide 41-2272 has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include vasodilation, anti-inflammatory effects, and neuroprotection. It has also been shown to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide 41-2272 in laboratory experiments is its well-characterized mechanism of action and pharmacokinetic profile. However, one limitation is that it can be difficult to synthesize and purify in large quantities, which can limit its use in certain studies.

Future Directions

There are many potential future directions for research on 2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide 41-2272 and other sGC stimulators. These include further studies on their potential therapeutic applications in a variety of diseases, as well as investigations into their mechanisms of action and potential side effects. Additionally, there is growing interest in the development of new sGC stimulators with improved pharmacokinetic properties and other beneficial effects.

Synthesis Methods

2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide 41-2272 can be synthesized using a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 4-benzylpiperazine with cycloheptylamine, followed by acetylation of the resulting compound with acetic anhydride. The final product is purified using chromatography techniques.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide 41-2272 has been extensively studied for its potential therapeutic applications in a variety of diseases, including pulmonary hypertension, heart failure, and neurodegenerative disorders. It has been shown to have a variety of effects on the cardiovascular and nervous systems, including vasodilation, anti-inflammatory effects, and neuroprotection.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c24-20(21-19-10-6-1-2-7-11-19)17-23-14-12-22(13-15-23)16-18-8-4-3-5-9-18/h3-5,8-9,19H,1-2,6-7,10-17H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOORQIYBLVBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperazin-1-yl)-N-cycloheptylacetamide

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